[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanol
Overview
Description
[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanol: is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with a propan-2-yl group and a methanol group. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to show promising anticancer activity . These compounds are believed to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Mode of Action
It is suggested that similar 1,2,4-triazole derivatives may inhibit the aromatase enzyme . Molecular docking studies have been performed to understand the mechanism and binding modes of these derivatives in the binding pocket of the aromatase enzyme .
Biochemical Pathways
The inhibition of the aromatase enzyme by similar compounds can disrupt the biosynthesis of estrogens . This disruption can potentially affect various downstream pathways related to cell growth and proliferation, particularly in estrogen-dependent cancers .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in similar compounds is known to improve pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines . These compounds have demonstrated selectivity against normal and cytotoxic cancerous cell lines .
Action Environment
The chemical structure of similar compounds, including the presence of the 1,2,4-triazole ring, may contribute to their stability and activity in different environments .
Biochemical Analysis
Biochemical Properties
[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol plays a significant role in biochemical reactions due to its ability to form hydrogen bonds with different targets. This compound interacts with enzymes such as carbonic anhydrase-II, where it acts as an inhibitor by binding to the active site residues . Additionally, [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol has been shown to interact with proteins involved in cell signaling pathways, thereby influencing various cellular processes .
Cellular Effects
The effects of [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol on cells are profound. It has been observed to induce cytotoxicity in cancer cell lines such as MCF-7, Hela, and A549 . This compound influences cell function by modulating cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol has been reported to inhibit the proliferation of cancer cells by interfering with the cell cycle .
Molecular Mechanism
At the molecular level, [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol exerts its effects through various mechanisms. It binds to the active sites of enzymes, leading to inhibition or activation of enzymatic activity . For example, the compound inhibits carbonic anhydrase-II by forming hydrogen bonds with the enzyme’s active site residues . Additionally, [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol can alter gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol can maintain its cytotoxic effects on cancer cells, suggesting its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to inhibit enzymes such as carbonic anhydrase-II, affecting the levels of metabolites involved in cellular respiration and pH regulation . Additionally, [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol can influence the activity of other metabolic enzymes, leading to changes in metabolite concentrations .
Transport and Distribution
The transport and distribution of [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol within cells and tissues are mediated by specific transporters and binding proteins. The compound has been observed to accumulate in certain cellular compartments, such as the cytoplasm and nucleus . This localization is facilitated by interactions with transport proteins that recognize and bind to [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol, ensuring its proper distribution within the cell .
Subcellular Localization
The subcellular localization of [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . Targeting signals and post-translational modifications play a role in directing [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol to specific cellular compartments, ensuring its proper function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aminoguanidine with an appropriate aldehyde or ketone, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl group being oxidized to a carbonyl group.
Reduction: Reduction reactions may target the triazole ring or the hydroxyl group, leading to various reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
Chemistry: In chemistry, [5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology: Triazole derivatives are known to exhibit antimicrobial and antifungal properties, making them useful in the development of new drugs .
Medicine: In medicine, triazole derivatives, including this compound, are investigated for their potential therapeutic effects. They are studied for their ability to inhibit specific enzymes and receptors, which can lead to the development of new treatments for various diseases .
Industry: In the industrial sector, the compound is used in the production of polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of specialty chemicals .
Comparison with Similar Compounds
1,2,4-Triazole: A parent compound with a similar triazole ring structure but lacking the propan-2-yl and methanol substituents.
5-(methyl)-1H-1,2,4-triazol-3-yl]methanol: A closely related compound with a methyl group instead of a propan-2-yl group.
Uniqueness: The presence of the propan-2-yl group in [5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanol imparts unique chemical and biological properties. This substitution can enhance its binding affinity to specific molecular targets and improve its solubility and stability compared to other triazole derivatives .
Properties
IUPAC Name |
(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-4(2)6-7-5(3-10)8-9-6/h4,10H,3H2,1-2H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJQJQVBOZZHAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.